Product packaging for FK 866 hydrochloride(Cat. No.:)

FK 866 hydrochloride

Cat. No.: B1574449
M. Wt: 427.97
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role of NAMPT in Cellular Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Biosynthesis Pathways

Nicotinamide adenine dinucleotide (NAD+) is a vital coenzyme present in all living cells, essential for hundreds of metabolic processes, including cellular energy production and mitochondrial health. elysiumhealth.comvailhealth.orgazivmedics.com NAD+ can be synthesized through several pathways, but in mammals, the primary route for replenishing NAD+ pools is the salvage pathway, which recycles nicotinamide (NAM), a form of vitamin B3. frontiersin.orgnih.gov

NAMPT is the rate-limiting enzyme in this salvage pathway, catalyzing the first step which converts nicotinamide and 5'-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). elisakits.co.uknih.gov NMN is then subsequently converted to NAD+. nih.gov This NAMPT-mediated pathway is critical for maintaining cellular NAD+ levels, which tend to decline with age and during certain disease states. nih.govnih.gov By regulating NAD+ availability, NAMPT influences the activity of various NAD+-dependent enzymes, such as sirtuins (SIRTs) and poly (ADP-ribose) polymerases (PARPs), which are involved in a wide array of cellular processes including DNA repair, cell signaling, and metabolism. frontiersin.orgelisakits.co.uknih.gov

NAMPT as a Research Target in Cellular Metabolism and Disease Models

Given its central role in NAD+ biosynthesis, NAMPT has emerged as a significant research target in the study of cellular metabolism and various diseases. plos.orgnih.gov Dysregulation of NAD+ levels is a known driver for conditions like neurodegeneration, metabolic diseases, and cancers. mdpi.com

Tumor cells, due to their rapid proliferation and high energy demands, are particularly dependent on NAD+ and often overexpress NAMPT. frontiersin.orgnih.govtransparencymarketresearch.comnih.gov This increased reliance makes NAMPT an attractive target for anticancer therapies. nih.govtransparencymarketresearch.com Inhibition of NAMPT can lead to NAD+ depletion, which in turn disrupts tumor cell metabolism, suppresses growth, and can induce apoptosis (programmed cell death). plos.orgaacrjournals.org Down-regulation of NAMPT has been shown to sensitize cancer cells to oxidative stress and DNA-damaging agents. plos.org

Beyond cancer, NAMPT is implicated in inflammatory diseases, obesity, type 2 diabetes, and neurodegenerative conditions. elisakits.co.uknih.govacs.org For instance, eNAMPT can act as a pro-inflammatory cytokine. frontiersin.orgfrontiersin.org In conditions like Alzheimer's and Parkinson's diseases, where NAD+ levels are often depleted, modulating NAMPT activity is being explored as a potential research avenue. elisakits.co.ukresearchgate.net Therefore, NAMPT and the metabolic pathways it governs are a focal point for developing novel therapeutic strategies for a range of human diseases. researchgate.netbmj.com

Properties

Molecular Formula

C24H29N3O2.HCl

Molecular Weight

427.97

SMILES

O=C(N1CCC(CCCCNC(/C=CC2=CN=CC=C2)=O)CC1)C3=CC=CC=C3.Cl

Synonyms

2-(E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide hydrochloride

Origin of Product

United States

Fk 866 Hydrochloride As a Nicotinamide Phosphoribosyltransferase Inhibitor

Mechanism of Action: Non-Competitive NAMPT Inhibition and NAD+ Salvage Pathway Modulation

FK 866 hydrochloride exerts its effects by targeting the NAD+ salvage pathway, a critical process for maintaining intracellular NAD+ pools. nih.govnih.gov This pathway recycles nicotinamide (B372718) (NAM), a byproduct of NAD+-consuming enzymatic reactions, back into NAD+. acs.orgmdpi.com The rate-limiting step in this pathway is catalyzed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.govmdpi.com

FK 866 acts as a potent and specific inhibitor of NAMPT. activemotif.com While initially identified as a non-competitive inhibitor, further studies have indicated that FK 866 competes with nicotinamide for binding within the catalytic pocket of NAMPT. nih.govnih.gov By binding to NAMPT, FK 866 effectively blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), the immediate precursor to NAD+ in the salvage pathway. mdpi.comnih.gov This inhibition leads to a gradual but significant depletion of intracellular NAD+ levels. activemotif.comspandidos-publications.com The reliance of many cancer cells on the NAD+ salvage pathway for their high metabolic and proliferative rates makes NAMPT an attractive therapeutic target. acs.orgfrontiersin.org

Structural Basis of this compound Binding to NAMPT

Crystallographic studies have provided detailed insights into the interaction between FK 866 and the NAMPT enzyme. frontiersin.org NAMPT exists as a homodimer, with each monomer containing a tunnel-shaped cavity that serves as the active site. frontiersin.org FK 866 binds within this tunnel. frontiersin.org

The structure of FK 866 can be conceptually divided into three parts: a pyridine-like head, a linker, and a tail component. frontiersin.org The pyridine (B92270) group occupies the same binding site as the natural substrate, nicotinamide, forming key interactions within the pocket. biorxiv.org Specifically, the pyridine moiety engages in π-stacking interactions with the aromatic rings of phenylalanine 193 (Phe193) and a tyrosine residue (Tyr18') from the adjacent monomer. nih.gov

Furthermore, a hydrogen bond, often mediated by a water molecule, is formed between the amide nitrogen of FK 866 and several amino acid residues within the binding pocket, including aspartate 219 (Asp219), serine 241 (Ser241), and valine 242 (Val242), which helps to stabilize the inhibitor-enzyme complex. nih.gov The potent inhibitory activity of FK 866 is attributed to these specific and strong interactions within the NAMPT active site. nih.gov Mutations in key residues that line this binding tunnel, such as H191R and G217R, have been shown to confer resistance to FK 866 by sterically hindering its ability to bind. oncotarget.comoaepublish.com

Impact on Intracellular NAD+ and Adenosine (B11128) Triphosphate (ATP) Homeostasis

The inhibition of NAMPT by FK 866 has profound consequences for cellular energy balance, primarily through the depletion of intracellular NAD+ and the subsequent impact on adenosine triphosphate (ATP) levels. uchile.clspandidos-publications.com NAD+ is a crucial coenzyme in numerous metabolic redox reactions, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, which are all central to ATP production. mdpi.comfrontiersin.org

Treatment of cells with FK 866 leads to a time-dependent and dose-dependent decrease in intracellular NAD+ concentrations. nih.govuchile.cl For instance, studies in various cancer cell lines have demonstrated a significant reduction in NAD+ levels following FK 866 exposure. nih.govspandidos-publications.com This depletion of the NAD+ pool directly impairs the function of NAD+-dependent enzymes involved in energy metabolism. frontiersin.org

The decline in NAD+ levels is followed by a reduction in intracellular ATP. nih.govnih.gov This is a direct consequence of the disruption of metabolic pathways that generate ATP. stemcell.com The loss of ATP, the cell's primary energy currency, ultimately leads to metabolic collapse and can induce cell death. nih.govresearchgate.net Research has shown that in some cell lines sensitive to FK 866, the depletion of ATP is a critical step in its cytotoxic mechanism. nih.gov Conversely, in resistant cell lines, a significant drop in ATP may not be observed despite NAD+ depletion. nih.gov

The following table summarizes the effects of FK 866 on NAD+ and ATP levels in different cell types as reported in various studies.

Cell LineTreatmentEffect on NAD+Effect on ATPReference
Cultured Rat Cardiomyocytes1 µM and 10 µM FK 866 for 48hNearly 70% decreaseDecreased uchile.cl
MHCC97-H (Hepatocellular Carcinoma)2.5, 5, and 10 nM FK 866 for 24hSignificantly lower, dose-dependent decreaseSignificantly lower, dose-dependent decrease nih.govspandidos-publications.com
A2780 (Ovarian Cancer) and HCT-116 (Colorectal Cancer)FK 866 (IC50 values of 0.5 and 1.4 nM for A2780; 0.5 and 3.0 nM for HCT-116)Potent inhibition of NAD+ formationDepleted after 40-50h of treatment nih.gov
NB-4, OCI-AML3, MOLM-13 (Myeloid Leukemia)10 nM FK 866Initial fall in NAD+ concentrationDecrease following NAD+ depletion nih.gov
Huh7 and Hep3B (Hepatocarcinoma)FK 866Markedly decreasedDelayed reduction stemcell.com
293T and A54910 nM FK 866~80% decreaseNot explicitly stated, but growth rate lowered spandidos-publications.com
Mouse Bone Marrow-Derived Macrophages100 nM FK 866 for 21hSignificant reductionNot explicitly stated frontiersin.org

Cellular and Molecular Responses to Fk 866 Hydrochloride Mediated Nad+ Depletion

Alterations in Global Cellular Metabolism

The depletion of NAD+, a crucial coenzyme for numerous metabolic reactions, by FK866 hydrochloride instigates significant perturbations across the cell's metabolic landscape.

Inhibition of NAMPT by FK866 leads to a significant disruption in glycolysis. Due to the reduced availability of NAD+, the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an NAD+-dependent enzyme, is attenuated. nih.govnih.gov This enzymatic block results in the accumulation of glycolytic intermediates upstream of GAPDH, including glucose 6-phosphate, fructose (B13574) 6-phosphate, fructose 1,6-bisphosphate, glyceraldehyde 3-phosphate, and dihydroxyacetone phosphate (B84403). nih.gov Conversely, levels of intermediates downstream of GAPDH, such as 2-phosphoglycerate, 3-phosphoglycerate, and phosphoenolpyruvate, are decreased. nih.gov This disruption can lead to a rerouting of metabolic flux, with evidence suggesting a carbon overflow from glycolysis into the pentose (B10789219) phosphate pathway. nih.gov Some studies have also observed a reversal of glycolytic reactions, evidenced by altered labeling patterns of fructose-6-phosphate, as a consequence of the NAD+-dependent block at GAPDH. nih.govresearchgate.net

The consequences of FK866-induced NAD+ depletion extend to the mitochondria, affecting the citric acid cycle (TCA) and oxidative phosphorylation (OXPHOS). The reduced availability of NAD+ can limit the activity of NAD+-dependent enzymes within the TCA cycle. nih.gov Studies have shown that FK866 treatment can lead to a reduction in the levels of TCA cycle intermediates such as citrate, malate, fumarate, and α-ketoglutarate. nih.gov The reduced flow of substrates from glycolysis into the TCA cycle contributes to these changes. nih.gov Consequently, mitochondrial respiration and ATP production through OXPHOS can be compromised. harvard.eduqut.edu.au The inhibition of complex I of the electron transport chain, which utilizes NADH, is a key consequence of the altered NAD+/NADH balance. mdpi.com

FK866-mediated NAD+ depletion significantly impacts the metabolism of essential macromolecules.

Amino Acid Metabolism: Significant alterations in amino acid metabolism have been observed following NAMPT inhibition. nih.govnih.gov For instance, alanine (B10760859) and aspartate metabolism are notably affected, with dose-dependent changes in aspartate, alanine, and N-carbamoyl-aspartate levels. nih.gov Glutamine metabolism is also impacted, which is crucial for replenishing TCA cycle intermediates and for the synthesis of glutathione, a key antioxidant. ugr.es

Lipid Metabolism: Fatty acid biosynthesis, a process that requires NADP/NADPH and citrate, is also affected by FK866 treatment. nih.gov Studies have reported elevated levels of palmitic and stearic acids in a dose-dependent manner in response to the inhibitor. nih.gov

Amino Acid, Purine (B94841), Pyrimidine (B1678525), and Lipid Metabolism Changes

Effects on Cell Cycle Progression and Proliferation Kinetics

The depletion of NAD+ by FK866 has profound effects on cell cycle progression and proliferation. Numerous studies have demonstrated that FK866 inhibits the proliferation of various cancer cell lines in a dose-dependent manner. nih.gov This inhibition is often associated with an arrest of the cell cycle. For example, in anaplastic meningioma and glioblastoma cells, FK866 treatment has been shown to cause an increase in the percentage of cells in the G2/M phase, indicating a G2/M cell-cycle arrest. nih.gov In other cell types, knockdown of p53 has been shown to lead to an increased number of cells in the S-phase after FK866 treatment, suggesting a role for p53 in mediating the cell cycle effects of NAD+ depletion. nih.gov The induction of the cyclin-dependent kinase inhibitor p21, a downstream target of p53, has also been observed and is known to regulate cell cycle progression at the G1/S phase. researchgate.net

Mechanisms of Cell Death Induction

FK866 induces delayed cell death, primarily through apoptosis. nih.govrndsystems.com The gradual depletion of intracellular NAD+ is a novel mechanism for initiating apoptosis. nih.gov This process is distinct from direct mitochondrial intoxication, as the respiratory activity and NAD+-dependent redox reactions remain largely unaffected until NAD+ is significantly depleted. nih.gov The induction of apoptosis by FK866 has been observed in various cancer cell lines, including liver carcinoma and neuroblastoma cells. nih.govrndsystems.com In some cell lines, such as SH-SY5Y neuroblastoma cells, FK866 can also induce autophagy. rndsystems.com The apoptotic response to FK866 is linked to the activation of the p53 pathway. Inhibition of NAMPT leads to increased acetylation and stabilization of p53, a key tumor suppressor protein that can trigger apoptosis. nih.gov Knockdown of p53 has been shown to attenuate the apoptotic effects of FK866. nih.gov

Apoptosis Induction Pathways

FK 866 hydrochloride is a known inducer of apoptosis, or programmed cell death, in various cancer cell lines. aacrjournals.orgresearchgate.netpnas.org The process is often initiated through the intrinsic mitochondrial pathway. Following NAD+ and subsequent ATP depletion, a loss of mitochondrial membrane potential is observed. aacrjournals.org This event is a critical step, leading to the release of pro-apoptotic factors from the mitochondria into the cytosol.

One such factor is cytochrome c. aacrjournals.orgnih.gov Its release into the cytoplasm facilitates the formation of the apoptosome, a protein complex that activates caspase-9, an initiator caspase. nih.gov Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3 and caspase-7, which carry out the systematic dismantling of the cell. researchgate.net The involvement of the Bcl-2 family of proteins, which are key regulators of mitochondrial outer membrane permeabilization, is also evident. Treatment with FK 866 has been shown to alter the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring the induction of apoptosis. researchgate.net Specifically, studies have documented an increase in Bax and Bad protein expression, while levels of Bcl-2 and Bcl-xL decrease. researchgate.net

In some cellular contexts, FK 866 can also engage the extrinsic apoptosis pathway. This is characterized by the upregulation of death receptors like Fas, leading to the activation of caspase-8. researchgate.net

Autophagy Modulation

In addition to apoptosis, this compound can induce autophagy, a cellular process of self-digestion of cytoplasmic components within lysosomes. researchgate.netnih.govashpublications.org This process can serve as a survival mechanism under cellular stress, but can also lead to a form of programmed cell death known as autophagic cell death. The induction of autophagy by FK 866 is often characterized by the formation of autophagosomes, which are double-membraned vesicles that engulf cellular material. tandfonline.comresearchgate.net

A key marker of autophagy is the conversion of the microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). nih.gov Studies have shown a time-dependent increase in LC3-II levels following FK 866 treatment. nih.gov Another important protein in the autophagic process is Beclin-1, which is part of a complex that initiates the formation of autophagosomes. FK 866 treatment has been observed to lead to an accumulation of Beclin-1. nih.gov

The role of autophagy in response to FK 866 can be complex. In some cases, it appears to be a direct cause of cell death. nih.govtandfonline.comstemcell.com In others, it may be a protective response that is ultimately overwhelmed, leading to apoptosis. researchgate.net The interplay between apoptosis and autophagy in FK 866-treated cells is an area of active investigation.

Caspase-Independent Cell Death Mechanisms

Interestingly, cell death induced by FK 866 is not always dependent on caspase activation. researchgate.netashpublications.orgnordicbiosite.com In several cell types, including certain leukemias and lymphomas, cell death proceeds even in the presence of caspase inhibitors. nih.govashpublications.org This points to the activation of alternative, caspase-independent cell death pathways.

One such mechanism involves the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus. researchgate.nettandfonline.com AIF is a flavoprotein that, upon its release from the mitochondria, can directly bind to DNA and trigger chromatin condensation and large-scale DNA fragmentation, leading to cell death without the involvement of caspases. researchgate.net Another mediator of caspase-independent cell death, endonuclease G, has also been shown to translocate to the nucleus following FK 866 treatment. researchgate.net While cytochrome c release is also observed in these scenarios, the downstream signaling does not rely on caspase activation. nih.gov

Impact on Cellular Stress Responses

By depleting the central metabolite NAD+, this compound significantly impacts a cell's ability to cope with various stressors, particularly oxidative and proteotoxic stress.

Enhanced Susceptibility to Oxidative Stress

NAD+ is a critical cofactor for enzymes involved in antioxidant defense. Its depletion by FK 866 renders cells more vulnerable to oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. spandidos-publications.comnih.gov Treatment with FK 866 has been shown to lead to an increase in intracellular ROS levels. aacrjournals.orgub.eduresearchgate.net

This increased susceptibility is due in part to the downregulation of key antioxidant proteins. spandidos-publications.comspandidos-publications.com Quantitative proteomics have revealed that FK 866 treatment can lead to a decrease in the levels of enzymes like catalase and glutaredoxin (GRX1). spandidos-publications.comspandidos-publications.com Furthermore, the depletion of NADP+, which is derived from NAD+, can impair the function of the pentose phosphate pathway, a major source of the reducing equivalent NADPH. NADPH is essential for regenerating the antioxidant glutathione, a primary scavenger of ROS.

Proteostasis Regulation

Proteostasis refers to the maintenance of a balanced and functional proteome. NAD+ depletion by FK 866 can disrupt proteostasis, leading to an accumulation of misfolded or unfolded proteins. spandidos-publications.comnih.gov This can trigger the Unfolded Protein Response (UPR), a signaling network that aims to restore proteostasis in the endoplasmic reticulum (ER). nih.gov

The UPR is activated when the folding capacity of the ER is overwhelmed. However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response. FK 866-induced NAD+ depletion can also affect mitochondrial proteostasis, in part by downregulating mitochondrial ribosomal proteins, which can contribute to mitochondrial dysfunction. spandidos-publications.comnih.govspandidos-publications.com

Modulation of Cell Signaling Pathways

This compound, through its depletion of NAD+, influences several critical cell signaling pathways that govern cell survival, proliferation, and metabolism.

One of the most significantly affected pathways is the SIRT1 signaling pathway . Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating a wide range of cellular processes, including metabolism, stress resistance, and inflammation. nih.govnih.govspandidos-publications.com By reducing the availability of NAD+, FK 866 effectively inhibits SIRT1 activity. nih.govpnas.org This has downstream consequences on various SIRT1 targets. For example, inhibition of SIRT1 can affect the expression of genes involved in energy metabolism and cell survival. nih.gov

The Akt/mTOR pathway is another major signaling axis modulated by FK 866. nih.govresearchgate.netnih.gov The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. FK 866 treatment has been shown to inhibit mTOR signaling, leading to the dephosphorylation and inactivation of mTOR and its downstream effectors like p70S6 kinase and 4E-BP1. researchgate.netnih.gov This inhibition of mTOR signaling is a key mechanism through which FK 866 can induce autophagy. nih.gov Interestingly, in some contexts, the inhibition of mTOR can lead to a feedback activation of Akt. researchgate.netuchile.cl

Furthermore, FK 866 can activate the AMP-activated protein kinase (AMPK) pathway. nih.gov AMPK is a cellular energy sensor that is activated in response to a low energy state (i.e., a high AMP/ATP ratio). The depletion of ATP following NAD+ reduction by FK 866 can lead to AMPK activation. nih.gov Activated AMPK can then phosphorylate and inhibit mTOR, further contributing to the shutdown of anabolic processes and the induction of catabolic processes like autophagy.

Data Tables

Table 1: Effects of this compound on Apoptosis-Related Proteins

Protein FamilyProteinEffect of FK 866 TreatmentReference
Bcl-2 Family BaxIncreased expression researchgate.net
BadIncreased expression researchgate.net
Bcl-2Decreased expression researchgate.net
Bcl-xLDecreased expression researchgate.net
Caspases Caspase-3Activation researchgate.net
Caspase-7Activation researchgate.net
Caspase-8Activation researchgate.net
Caspase-9Activation nih.govresearchgate.net
Mitochondrial Cytochrome cRelease from mitochondria aacrjournals.orgnih.gov

Table 2: Modulation of Key Signaling Pathways by this compound

Signaling PathwayKey ProteinEffect of FK 866 TreatmentReference
SIRT1 Pathway SIRT1Inhibition of activity nih.govpnas.org
Akt/mTOR Pathway AktParadoxical activation in some contexts researchgate.netuchile.cl
mTORInhibition/Dephosphorylation nih.govresearchgate.netnih.gov
p70S6KInhibition/Dephosphorylation nih.gov
4E-BP1Inhibition/Dephosphorylation researchgate.netnih.gov
AMPK Pathway AMPKActivation nih.gov

AMP-activated Protein Kinase (AMPK) Activation

Inhibition of NAMPT by FK 866 leads to a significant decrease in intracellular NAD+ levels, which in turn results in a delayed reduction of adenosine (B11128) 5'-triphosphate (ATP). osti.govspandidos-publications.comd-nb.info This state of cellular energy stress is a potent activator of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status. stemcell.comd-nb.info Studies in hepatocarcinoma cells (Huh7 and Hep3B) have demonstrated that treatment with FK 866 significantly increases the phosphorylation of AMPKα at threonine 172, a marker of its activation. d-nb.info This activation was observed in cancer cells, which exhibit a dysregulated AMPK/mTOR pathway with lower basal AMPKα activation compared to non-cancerous hepatocytes. osti.govd-nb.info The effects of FK 866 on AMPK activation are directly attributable to NAD+ depletion, as they can be reversed by the administration of nicotinamide (B372718) mononucleotide (NMN), the product of the NAMPT enzyme. osti.govd-nb.info

Table 1: Effect of FK 866 on AMPK Activation in Hepatocarcinoma Cells

Cell LineTreatmentKey FindingReference
Huh7, Hep3BFK 866Increased phosphorylation of AMPKα at Thr172, indicating activation. d-nb.info
Huh7, Hep3BFK 866 + NMNReversal of FK 866-induced AMPK activation. osti.govd-nb.info

NAD+-Dependent Sirtuin (SIRT1) Pathway Interactions

Sirtuin 1 (SIRT1) is an NAD+-dependent protein deacetylase that plays a critical role in regulating various cellular processes, including stress responses, apoptosis, and gene expression, by deacetylating histone and non-histone proteins. nih.govplos.org As FK 866 depletes the cellular pool of NAD+, it effectively inhibits SIRT1 activity by depriving it of its essential co-substrate. spandidos-publications.comnih.gov This inhibition leads to the hyperacetylation of SIRT1 targets. nih.gov For instance, in 293T and NB4 cells, treatment with FK 866 increases the acetylation of the transcription factor FOXO3a and decreases its interaction with SIRT1. ashpublications.org Similarly, FK 866 treatment leads to increased acetylation of the tumor suppressor protein p53. plos.org The inhibition of the NAMPT/NAD+/SIRT1 pathway is a key mechanism through which FK 866 exerts its effects on cellular phenotypes like epithelial-mesenchymal transition. nih.govnih.gov

Table 3: Interaction of FK 866 with the SIRT1 Pathway

Cell Type/ModelTreatmentEffect on SIRT1 PathwayKey Downstream TargetReference
293T and NB4 cellsFK 866Decreased SIRT1-FOXO3a interactionIncreased acetylation of FOXO3a ashpublications.org
HepG2 cellsFK 866SIRT1 inhibitionIncreased acetylation of p53 (K382) plos.org
Hepatocellular CarcinomaFK 866Inhibition of NAMPT/NAD+/SIRT1 pathwayReversal of EMT markers nih.govnih.gov
Rat Mesenchymal Stem CellsFK 866Decreased SIRT1 activityIncreased cellular senescence plos.org

Nuclear Factor Kappa B (NF-κB) Pathway Engagement

The nuclear factor kappa B (NF-κB) family of transcription factors is a crucial regulator of inflammatory responses, cell survival, and immunity. nih.govwikipedia.org In a resting state, NF-κB is held in the cytoplasm by inhibitor proteins (IκB). wikipedia.org Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate target gene transcription. wikipedia.org In a preclinical model of traumatic brain injury, FK 866 was shown to inhibit the activation of the NF-κB pathway. nih.gov Specifically, administration of FK 866 significantly inhibited the translocation of the NF-κB p65 subunit to the nucleus in the peri-injured cerebral cortex. nih.gov This inhibition of NF-κB activation was associated with a reduction in pro-inflammatory cytokines. nih.gov Similarly, in models of diabetic nephropathy, FK 866 treatment led to a decrease in NF-κB p65 expression. spandidos-publications.comnih.gov

Table 4: FK 866 and the NF-κB Pathway

Disease ModelTreatmentKey Finding on NF-κB PathwayReference
Traumatic Brain InjuryFK 866Inhibited nuclear translocation of NF-κB p65. nih.gov
Diabetic NephropathyFK 866Decreased expression of NF-κB p65. spandidos-publications.comnih.gov
Human Dental Pulp CellsFK 866Blocked H2O2-induced NF-κB activation. researchgate.netdntb.gov.ua

STAT1 Regulation and Immune Checkpoint Expression in Preclinical Models

Signal transducer and activator of transcription 1 (STAT1) is a key protein involved in cellular responses to interferons and plays a complex role in tumor immunity. frontiersin.org Recent preclinical studies have revealed a connection between NAMPT inhibition by FK 866 and the STAT1 pathway. In anaplastic meningioma models, treatment with FK 866 led to a significant downregulation of both total STAT1 and its phosphorylated, active form (p-STAT1). researchgate.netnih.gov This reduction in STAT1 signaling was directly linked to a decreased expression of immune checkpoint proteins, including Programmed Death-Ligand 1 (PD-L1) and B7-H3. researchgate.netnih.govnih.gov The inhibition of these immune checkpoint proteins by FK 866 suggests a potential mechanism for enhancing anti-tumor immunity. nih.govnih.gov These findings highlight that by regulating STAT1, FK 866 can modulate the tumor immune microenvironment. frontiersin.orgnih.gov

Table 5: FK 866-Mediated Regulation of STAT1 and Immune Checkpoints

Cell/Tumor ModelTreatmentEffect on STAT1Effect on Immune CheckpointsReference
Anaplastic Meningioma (in vitro)FK 866Decreased expression of STAT1 and p-STAT1.Decreased protein expression of PD-L1 and B7-H3. frontiersin.orgnih.gov
Anaplastic Meningioma (in vivo xenograft)FK 866Not specifiedSignificantly lower expression of PD-L1 and B7-H3. researchgate.netnih.gov

Influence on Cellular Phenotypes in Disease Models

Epithelial-Mesenchymal Transition (EMT) Processes

Epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is associated with increased migration, invasion, and metastasis in cancer. nih.govnih.gov FK 866 has been shown to inhibit EMT in various cancer models. In hepatocellular carcinoma (HCC) cells, FK 866 treatment leads to an upregulation of the epithelial marker E-cadherin and a downregulation of the mesenchymal marker vimentin. spandidos-publications.comnih.gov This reversal of the EMT phenotype is mediated through the inhibition of the NAMPT/NAD+/SIRT1 signaling pathway. nih.govnih.gov By decreasing NAD+ levels and subsequently SIRT1 activity, FK 866 inhibits the SIRT1-mediated EMT processes. nih.govnih.gov In gastric cancer cells with an EMT gene signature, FK 866 shows selective toxicity, particularly in cells deficient in nicotinic acid phosphoribosyltransferase (NAPRT), highlighting a synthetic lethal interaction. hanyang.ac.krresearchgate.net

Table 6: Influence of FK 866 on Epithelial-Mesenchymal Transition (EMT)

Cancer ModelTreatmentEffect on EMT MarkersUnderlying MechanismReference
Hepatocellular Carcinoma (MHCC97-H)FK 866Upregulated E-cadherin, Downregulated vimentinInhibition of the NAMPT/NAD+/SIRT1 pathway spandidos-publications.comnih.govnih.gov
Gastric Cancer (EMT-subtype)FK 866Not specifiedSelective killing of EMT-subtype cells with NAPRT deficiency hanyang.ac.krresearchgate.net

Angiogenesis and Invasion (Mechanistic Studies in Cellular and In Vivo Models)

FK-866 hydrochloride, a highly specific, non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), has demonstrated significant effects on angiogenesis and tumor cell invasion in various preclinical models. apexbt.comtandfonline.com By depleting intracellular NAD+ and subsequently ATP levels, FK-866 can inhibit tumor growth and the formation of new blood vessels. tandfonline.comnih.gov

In models of hepatocellular carcinoma (HCC), FK-866 has been shown to inhibit the invasion and migration of MHCC97-H cells in a concentration-dependent manner. researchgate.net Mechanistically, this is linked to the inhibition of the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. researchgate.net Furthermore, the inhibition of NAMPT by FK-866 has been found to reduce the expression of matrix metalloproteinase (MMP)-2 and MMP-9, enzymes crucial for the degradation of the extracellular matrix, a necessary step for invasion. researchgate.net In human umbilical vein endothelial cells (HUVECs), NAMPT has been shown to promote new blood vessel formation, migration, and tube formation, effects that are mediated by the activation of the ERK1/2 signaling pathway. tandfonline.com

Studies in ovarian cancer have also highlighted the role of NAMPT in promoting angiogenesis, motility, and invasion. nih.gov While FK-866 alone has shown anti-tumor effects, its combination with other therapeutic agents, such as those targeting CD73, has demonstrated a more potent inhibition of tumor growth and necrosis in vivo. nih.gov The antitumor activity of FK-866 has been observed in various hematologic cancer cell lines and in vivo xenograft models, where it can induce apoptosis and prevent tumor growth. apexbt.comtandfonline.com

Table 1: Effects of FK-866 on Angiogenesis and Invasion

Model SystemKey FindingsAssociated MechanismsCitation
Hepatocellular Carcinoma (MHCC97-H cells)Inhibited cell invasion and migration.Inhibition of epithelial-mesenchymal transition (EMT); Reduced expression of MMP-2 and MMP-9. researchgate.net
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibited migration, tube formation, and endothelial cell sprouting.Inhibition of ERK1/2 activation. tandfonline.com
Ovarian Cancer (OVCAR-3 cells)Inhibited tumor growth and increased necrosis (potentiation with other agents).Depletion of NAD+ and ATP levels. nih.gov
Hematologic Malignancies (various cell lines)Induced apoptosis and prevented tumor growth.Induction of a caspase-independent cell death pathway and mitochondrial membrane depolarization. apexbt.com

Cardiomyocyte Metabolism and Adaptive Stress Responses (Non-Tumoral Contexts)

In non-tumoral contexts, particularly in cardiomyocytes, the inhibition of NAMPT by FK-866 and the subsequent NAD+ depletion have significant metabolic consequences. nih.gov Studies in cultured cardiomyocytes have shown that FK-866 compromises mitochondrial metabolism without affecting cell viability. nih.gov This is characterized by a decrease in oxygen consumption and ATP production, leading to a metabolic shift towards glycolysis, as evidenced by the upregulation of glycolytic gene expression. researchgate.net

FK-866-induced NAD+ depletion also impairs the adaptive responses of cardiomyocytes to various stressors. For instance, it has been shown to compromise insulin-stimulated Akt phosphorylation and glucose uptake, as well as survival in response to oxidative stress induced by hydrogen peroxide (H2O2). nih.gov Furthermore, FK-866 can prevent norepinephrine-induced cardiomyocyte hypertrophy. nih.gov Importantly, these detrimental effects on mitochondrial metabolism and stress responses can be reversed by restoring NAD+ levels through the administration of nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction. nih.govresearchgate.net These findings suggest that while NAMPT inhibition is a potential therapeutic strategy for cancer, it may pose cardiovascular risks, especially in conditions associated with low NAD+ levels such as aging and diabetes. nih.gov

Table 2: Impact of FK-866 on Cardiomyocyte Function

ParameterEffect of FK-866Reversibility with NMNCitation
Mitochondrial MetabolismDecreasedYes nih.govresearchgate.net
Cell ViabilityUnchangedN/A nih.gov
Insulin-Stimulated Akt PhosphorylationCompromisedYes nih.gov
Glucose UptakeCompromisedYes nih.gov
H2O2-SurvivalCompromisedYes nih.gov
Norepinephrine-Induced HypertrophyPreventedYes nih.gov

Hepatitis B Virus Replication in Liver Cancer Cells (Mechanistic Studies)

Research has demonstrated a critical role for NAMPT in the replication of the Hepatitis B virus (HBV) within liver cancer cells. nih.govnih.gov The expression of NAMPT is significantly higher in HBV-positive liver cancer cells compared to their HBV-negative counterparts, an effect that appears to be dependent on the HBV X protein (HBx). nih.govnih.gov

The inhibition of NAMPT activity by FK-866 has been shown to significantly suppress HBV replication and transcription. nih.govnih.gov In HBV-expressing liver cancer cell lines such as HepG2.2.15 and HepAD38, treatment with FK-866 led to a marked reduction in extracellular HBV DNA levels and HBV transcription. nih.gov Furthermore, the mRNA levels of key viral proteins, including Hepatitis B core antigen (HBcAg) and Hepatitis B surface antigen (HBsAg), were also decreased following FK-866 treatment. nih.gov This inhibition of NAMPT also repressed cell survival and promoted cell death in these HBV-expressing liver cancer cells. nih.govnih.gov

Mechanistically, NAMPT appears to promote HBV replication and the growth of HBV-associated liver cancer cells by regulating aerobic glycolysis. nih.gov Inhibition of NAMPT with FK-866 was associated with decreased glucose uptake, lactate (B86563) production, and ATP levels in these cells. nih.gov These findings suggest a positive feedback loop where HBV enhances NAMPT expression, and in turn, NAMPT activation promotes HBV replication and the malignant growth of liver cancer cells, highlighting NAMPT as a potential therapeutic target for HBV-associated liver cancer. nih.gov

Table 3: FK-866 Effects on HBV Replication in Liver Cancer Cells

ParameterEffect of FK-866 TreatmentCell LinesCitation
Extracellular HBV DNASignificantly reducedHepG2.2.15, HepAD38 nih.gov
HBV RNA TranscriptionReduced (2-fold)HepG2.2.15, HepAD38 nih.gov
HBcAg mRNA LevelsLoweredHepG2.2.15, HepAD38 nih.gov
HBsAg mRNA LevelsLoweredHepG2.2.15, HepAD38 nih.gov
Cell SurvivalRepressedHBV-expressing liver cancer cells nih.govnih.gov
Cell DeathPromotedHBV-expressing liver cancer cells nih.govnih.gov

Mechanisms of Acquired and Intrinsic Resistance to Fk 866 Hydrochloride in Research Models

Metabolic Adaptation and Compensatory NAD+ Biosynthesis Pathways

Cancer cells exhibit remarkable metabolic plasticity, enabling them to overcome the NAD+ shortage induced by FK866 by upregulating alternative NAD+ production pathways. nih.govnih.gov When the main salvage pathway is blocked, cells can activate other redundant NAD+ biosynthetic routes to maintain cellular energy levels and redox balance. oaepublish.com

The Preiss-Handler pathway, which utilizes nicotinic acid (NA) to synthesize NAD+, represents a significant mechanism of resistance to NAMPT inhibitors. oaepublish.commdpi.com The rate-limiting enzyme in this pathway is Nicotinic Acid Phosphoribosyltransferase (NAPRT). frontiersin.orgnih.gov In tumors with high expression or amplification of the NAPRT gene, cells can bypass the FK866-induced blockade by using NA to replenish their NAD+ pools. oaepublish.comnih.gov

Research has shown that elevated NAPRT expression is associated with insensitivity to FK866 in several cancer types, including ovarian and pancreatic cancer. oaepublish.commdpi.com For instance, in xenograft models of ovarian carcinoma, overexpression of NAPRT induced resistance to FK866, while silencing NAPRT or inhibiting its activity with compounds like 2-hydroxinicotinic acid sensitized the cancer cells to the drug. oaepublish.commdpi.com This suggests that for NAPRT-proficient tumors, the Preiss-Handler pathway serves as a primary escape route from NAMPT inhibition. frontiersin.orgmdpi.com Consequently, the expression level of NAPRT has emerged as a key biomarker for predicting the response to NAMPT inhibitors. nih.gov

Another critical bypass mechanism involves the activation of the de novo NAD+ synthesis pathway, which generates NAD+ from the amino acid tryptophan. mdpi.comaacrjournals.org The final and rate-limiting enzyme in this pathway is Quinolinate Phosphoribosyltransferase (QPRT), which converts quinolinic acid (QA) to nicotinic acid mononucleotide (NAMN). oaepublish.commdpi.com

Studies have identified QPRT upregulation as a basis for resistance in several cancer cell lines. In FK866-resistant CCRF-CEM leukemia cells and GMX1778-resistant HT1080 fibrosarcoma cells, an elevated expression of QPRT was the underlying resistance mechanism. mdpi.comresearchgate.net Similarly, QPRT-expressing glioma cells were found to be resistant to the combined effects of oxidative stress and NAMPT inhibition by activating de novo NAD+ synthesis from QA. researchgate.netaacrjournals.org The cytotoxic effects of FK866 could be reversed in cells overexpressing QPRT by providing them with exogenous quinolinic acid, confirming the pathway's role in conferring resistance. oaepublish.com However, the role of QPRT can be cell-type specific, as one study in FK866-resistant colorectal cells found that QPRT levels were similar to those in the parent cells. oaepublish.com

The activation of the de novo pathway inherently creates a dependency on its initial substrate, the essential amino acid tryptophan. nih.govmdpi.com Research has shown that FK866-resistant cells with high QPRT activity, such as the CCRF-CEM leukemia line, become addicted to tryptophan and glutamine to fuel this alternative NAD+ production route. nih.govresearchgate.net

This dependency can be exploited therapeutically. For example, co-treatment of these resistant cells with FK866 and JPH203, an inhibitor of the L-type amino acid transporter 1 (LAT1) that blocks tryptophan uptake, resulted in significant decreases in both NAD+ and ATP levels. oaepublish.comnih.gov This demonstrates that the resistance is directly linked to the cell's ability to source and metabolize amino acids for de novo NAD+ synthesis. nih.gov In contrast, FK866-resistant MDA-MB-231 breast cancer cells, which have low QPRT expression, did not rely on amino acid catabolism for their resistance, highlighting the context-dependent nature of this mechanism. nih.govresearchgate.net

A third salvage pathway for NAD+ synthesis involves the phosphorylation of nicotinamide (B372718) riboside (NR) by Nicotinamide Riboside Kinases (NRK1 and NRK2). nih.govnih.gov This pathway can potentially compensate for NAMPT inhibition by converting NR into nicotinamide mononucleotide (NMN), which is then converted to NAD+. nih.gov

However, the role of the NRK pathway in acquired resistance to FK866 appears to be limited in some models. In studies using FK866-resistant MDA-MB-231 triple-negative breast cancer cells, silencing the NMRK1 gene did not re-sensitize the cells to FK866, suggesting this pathway was not a primary compensatory mechanism. nih.govnih.govunitn.it Similarly, in resistant CCRF-CEM cells, NRK activity was not significantly affected by FK866 treatment. nih.gov Despite this, other research suggests that inhibiting NRKs could be a beneficial strategy in NAD+ depletion-based therapies, as the pathway can rescue cells from NAMPT inhibition when NR is available. nih.govmdpi.com

Table 1: Research Findings on Compensatory NAD+ Biosynthesis Pathways in FK866 Resistance

Pathway Key Enzyme Research Model(s) Key Research Finding Citations
Preiss-Handler NAPRT Ovarian Carcinoma, Pancreatic Cancer Overexpression/amplification of NAPRT confers resistance to FK866. Silencing or inhibiting NAPRT sensitizes cells to FK866. oaepublish.comnih.govmdpi.com
De Novo Synthesis QPRT CCRF-CEM (Leukemia), HT1080 (Fibrosarcoma), Glioma Increased QPRT expression and activity allows cells to bypass NAMPT inhibition using quinolinic acid. oaepublish.commdpi.comresearchgate.netaacrjournals.org
Amino Acid Catabolism LAT1 (Tryptophan Transporter) CCRF-CEM (Leukemia) Resistant cells with high QPRT activity become addicted to tryptophan. Inhibiting tryptophan uptake re-sensitizes cells to FK866. oaepublish.comnih.govresearchgate.net
NRK-Mediated Salvage NRK1 MDA-MB-231 (Breast Cancer) Silencing NRK1 did not increase FK866 toxicity in a resistant model, suggesting it is not a primary compensatory pathway in this context. nih.govnih.govunitn.it

Role of Amino Acid Catabolism (e.g., Tryptophan, Glutamine) in NAD+ Generation

Target-Mediated Resistance: NAMPT Gene Mutations and Alterations

A well-established mechanism of acquired resistance to targeted anticancer agents involves mutations in the drug's target protein. oaepublish.comnih.gov Several studies have identified specific point mutations and deletions within the NAMPT gene in cell lines rendered resistant to FK866. nih.govresearchgate.netnih.gov These mutations are often located either in the inhibitor-binding pocket or at the dimer interface of the NAMPT enzyme. nih.gov

For example, a study of FK866-resistant HCT-116 colorectal carcinoma and NYH small cell lung carcinoma cell lines identified novel heterozygous mutations, including H191R, D93del, and Q388R. oaepublish.com The H191R mutation, in particular, was shown to affect the FK866 binding site and conferred a nearly 80-fold increase in the IC50 value for FK866 compared to wild-type NAMPT. oaepublish.com The G217R mutation, first found in cells resistant to the NAMPT inhibitor CHS-828, also confers cross-resistance to FK866. oaepublish.comnih.gov These mutations allow the NAMPT enzyme to retain at least a partial level of enzymatic activity sufficient for cell survival while reducing the binding affinity of the inhibitor. oaepublish.comnih.gov

Table 2: Examples of NAMPT Gene Mutations Conferring Resistance to FK866

Mutation Cell Line Model Structural Impact Effect on FK866 Sensitivity Citations
H191R HCT-116 (Colorectal), NYH (Small Cell Lung) Affects the FK866 binding site in the enzyme's active pocket. Induced a nearly 80-fold increase in IC50 value for FK866. oaepublish.comnih.gov
D93del HCT-116 (Colorectal), NYH (Small Cell Lung) Occurs at the dimer interface of the NAMPT protein. Confers resistance to FK866. oaepublish.comnih.gov
Q388R HCT-116 (Colorectal), NYH (Small Cell Lung) Occurs at the dimer interface of the NAMPT protein. Confers resistance to FK866. oaepublish.comnih.gov
G217R HCT-116 (Colorectal) Side chain protrudes into the inhibitor-binding pocket. Induces a large increase in IC50, conferring resistance. oaepublish.comnih.gov

Mitochondrial Function Remodeling in Resistant Cells

In a triple-negative breast cancer cell line (MDA-MB-231) made resistant to FK866, researchers observed significant mitochondrial rewiring. nih.govnih.gov These resistant cells exhibited an increased mitochondrial mass and a higher spare respiratory capacity compared to their FK866-sensitive counterparts. nih.govnih.govunitn.it This indicates an enhanced ability to perform oxidative phosphorylation when required. Furthermore, these cells showed an increased consumption of specific mitochondrial fuels like pyruvate (B1213749) and succinate (B1194679) for energy production. nih.govnih.gov Another study noted that while FK866 treatment typically decreases the mitochondrial membrane potential (MMP), resistant cells can adapt to maintain it. dovepress.com This metabolic plasticity and mitochondrial functional enhancement represent a non-canonical resistance mechanism that relies on rewiring cellular bioenergetics to survive NAD+ deprivation. nih.govresearchgate.net

Table 3: Mitochondrial Remodeling in FK866-Resistant Cancer Cells

Alteration Research Model Functional Consequence Citations
Increased Mitochondrial Mass MDA-MB-231 (Breast Cancer) Provides a larger platform for energy production. nih.govnih.govunitn.it
Increased Spare Respiratory Capacity MDA-MB-231 (Breast Cancer) Enhanced ability to respond to increased energy demands and stress. nih.govnih.govunitn.it
Increased Pyruvate Consumption MDA-MB-231 (Breast Cancer) Increased reliance on pyruvate as a key carbon source for the TCA cycle. nih.govnih.gov
Increased Succinate Consumption MDA-MB-231 (Breast Cancer) Dependency on succinate for energy production, especially in pyruvate-deficient conditions. nih.govnih.govunitn.it
Shift in Mitochondrial Morphology Jurkat T cells FK866 treatment induced a granular mitochondrial appearance, associated with fission. dovepress.com

Glycolytic Reprogramming in Resistance Development

Acquired resistance to the nicotinamide phosphoribosyltransferase (NAMPT) inhibitor FK866 hydrochloride can be mediated by significant metabolic reprogramming, particularly a shift towards a glycolytic-dependent state. nih.govresearchgate.net This adaptation allows cancer cells to survive the NAD+ depletion induced by FK866. nih.gov Research in various cancer cell line models has elucidated the central role of this metabolic plasticity in the development of resistance.

In T-cell acute lymphoblastic leukemia (CCRF-CEM) and breast cancer (MDA-MB-231) cells made resistant to FK866, a key finding was that the resistance mechanism was not dependent on mutations in the NAMPT gene. nih.govresearchgate.net Instead, these resistant cells demonstrated a distinct metabolic shift towards glycolysis, becoming highly dependent on the activity of lactate (B86563) dehydrogenase A (LDHA). nih.govresearchgate.netnih.gov This enzyme is crucial for regenerating NAD+ from NADH during anaerobic glycolysis, thereby sustaining the high glycolytic rate. This dependency was highlighted by the finding that FK866-resistant CEM cells (CEM RES) showed increased sensitivity to the glycolysis inhibitor 2-deoxyglucose compared to their parental counterparts. nih.gov

Further evidence of this glycolytic shift comes from transcriptomic and metabolic analyses. In resistant CEM cells, while baseline NAD(H) levels were about 50% lower than in parental cells, FK866 treatment did not impact intracellular ATP stores as it did in the sensitive parental cells. nih.gov This suggests that the resistant cells have adapted to function with lower NAD(H) levels, relying on alternative metabolic pathways to maintain energy homeostasis. nih.gov Studies in hepatitis B virus (HBV)-expressing liver cancer cells have also shown that FK866-induced NAMPT inhibition suppresses glycolysis and the enzymatic activities of key glycolytic enzymes like pyruvate kinase M2 (PKM2) and LDHA. spandidos-publications.com

However, the nature of this metabolic adaptation can be complex. In one study using an FK866-resistant triple-negative breast cancer cell line (MDA-MB-231), metabolic flux analysis revealed no significant differences in basal glycolysis or glycolytic capacity between the resistant and parental cells. oaepublish.com Instead, the resistant cells exhibited a higher mitochondrial spare respiratory capacity, pointing towards altered mitochondrial function as a potential resistance mechanism in this specific context. oaepublish.comunitn.it This suggests that while a glycolytic shift is a common resistance strategy, other mitochondrial adaptations can also play a crucial role. oaepublish.comnih.gov

The table below summarizes key research findings on glycolytic reprogramming in FK866 hydrochloride resistance.

Cell Line ModelKey Findings in Resistant CellsReference(s)
CCRF-CEM (T-cell acute lymphoblastic leukemia)Shift towards glycolytic metabolism; Increased dependence on LDHA activity; Increased sensitivity to 2-deoxyglucose. nih.gov, researchgate.net, nih.gov
MDA-MB-231 (Breast cancer)Shift towards glycolytic metabolism; Increased dependence on LDHA activity; Some studies show higher mitochondrial spare capacity rather than altered basal glycolysis. oaepublish.com, nih.gov, researchgate.net, nih.gov
HBV-expressing liver cancer cells NAMPT inhibition by FK866 suppresses glycolysis and the activity of PKM2 and LDHA. spandidos-publications.com

ATP-Binding Cassette (ABC) Transporter Involvement in Resistance Phenotypes

The role of ATP-binding cassette (ABC) transporters, which function as efflux pumps and are a common cause of multidrug resistance, in the context of FK866 hydrochloride resistance presents a nuanced and, in some cases, counterintuitive picture. researchgate.netiiarjournals.org

In a human colorectal carcinoma cell line (HCT116) made resistant to FK866 (HCT116RFK866), investigations revealed an unexpected association with the ABC transporter ABCB1, also known as multidrug resistance protein 1 (MDR1). iiarjournals.orgiiarjournals.orgscdi-montpellier.frnih.gov Microarray and western blot analyses showed that the expression of the ABCB1 gene and its protein product was significantly lower in the FK866-resistant cells compared to the parental, sensitive HCT116 cells. oaepublish.comiiarjournals.orgiiarjournals.org The protein level of ABCB1 in the resistant cells was found to be approximately half of that in the parental cells. iiarjournals.orgiiarjournals.org

Intriguingly, despite the lower expression of this efflux pump, it still played a role in the resistance phenotype. When the HCT116RFK866 cells were co-treated with verapamil (B1683045), a known ABCB1 inhibitor, their sensitivity to FK866 increased, showing a 2.5-fold improvement. iiarjournals.orgiiarjournals.org In contrast, co-treatment with verapamil had no effect on the sensitivity of the parental HCT116 cells to FK866. iiarjournals.orgiiarjournals.org This suggests that even at reduced levels, ABCB1 activity contributes to the resistance mechanism in this specific cell model, and its inhibition can partially resensitize the cells to the NAMPT inhibitor. iiarjournals.org

However, this mechanism is not universal across all cancer types. In a study using a triple-negative breast cancer cell line (MDA-MB-231), acquired resistance to FK866 was determined not to be a result of increased efflux pump activity. unitn.itresearchgate.net The resistant MDA-MB-231 cells showed no sensitivity to classic ABC transporter inhibitors like verapamil or cyclosporin (B1163) A, indicating that ABC transporters were not involved in their resistance phenotype. researchgate.net This highlights the cell-type-specific nature of resistance mechanisms to FK866 hydrochloride.

The table below summarizes research findings regarding the involvement of ABC transporters in FK866 hydrochloride resistance.

Cell Line ModelABC Transporter InvestigatedKey Findings in Resistant CellsEffect of InhibitorReference(s)
HCT116 (Colorectal carcinoma)ABCB1 (MDR1) Expression of ABCB1 was 0.5-fold lower compared to parental cells.Co-treatment with verapamil increased sensitivity to FK866. oaepublish.com, iiarjournals.org, iiarjournals.org, scdi-montpellier.fr, nih.gov
MDA-MB-231 (Breast cancer)General efflux pumps Resistance was not mediated by increased efflux pump activity.Insensitive to verapamil and cyclosporin A. researchgate.net, unitn.it

Preclinical Research Strategies to Overcome Resistance and Enhance Fk 866 Hydrochloride Effects

Combination Approaches Targeting Complementary Metabolic Pathways

Cancer cells often exhibit metabolic plasticity, allowing them to adapt to the inhibition of a single metabolic pathway. By simultaneously targeting multiple metabolic vulnerabilities, combination therapies can induce a more profound and durable anti-cancer response.

Many cancer cells rely on aerobic glycolysis, a phenomenon known as the Warburg effect, for energy production and biosynthetic precursors. ugr.es NAMPT inhibition with FK866 can disrupt glycolysis by depleting the essential cofactor NAD+. oncotarget.com Combining FK866 with a direct inhibitor of glycolysis can therefore create a synergistic metabolic crisis.

FX11 is a small-molecule inhibitor of lactate (B86563) dehydrogenase A (LDHA), a critical enzyme that catalyzes the conversion of pyruvate (B1213749) to lactate, regenerating NAD+ to sustain high glycolytic rates. nih.govresearchgate.net Inhibition of LDHA by FX11 has been shown to reduce ATP levels, induce oxidative stress, and trigger cell death in cancer cells. researchgate.net Preclinical studies have demonstrated that the combination of FX11 with FK866 can lead to significant tumor regression, particularly in lymphoma models. nih.govresearchgate.net This combination effectively shuts down two key NAD+ regenerating pathways in cancer cells, leading to a catastrophic decline in cellular energy and redox balance.

Table 1: Preclinical Findings for FK866 and Glycolysis Inhibitor Combination

Combination AgentCancer ModelKey FindingsReference(s)
FX11 LymphomaInduced tumor regression. nih.govresearchgate.net
Pancreatic CancerFX11 treatment alone induced oxidative stress and cell death. nih.gov

A significant mechanism of resistance to FK866 involves the upregulation of alternative NAD+ biosynthesis pathways that are independent of NAMPT. nih.gov Tumors can utilize precursors like nicotinic acid (NA) via the Preiss-Handler pathway, in which nicotinic acid phosphoribosyltransferase (NAPRT) is the rate-limiting enzyme. mdpi.comnih.gov

High expression of NAPRT can confer resistance to NAMPT inhibitors. mdpi.comnih.gov Consequently, the simultaneous inhibition of both NAMPT and NAPRT has been shown to have a marked anti-tumor effect in NAPRT-proficient cancers. mdpi.com Studies have demonstrated that combining FK866 with NAPRT inhibitors, such as 2-hydroxynicotinic acid (2-HNA), sensitizes resistant ovarian and pancreatic cancer cells to FK866, leading to a synergistic decrease in intracellular NAD+ levels and cell viability. mdpi.comnih.govnih.gov

Another resistance mechanism can involve the use of tryptophan as an NAD+ precursor. nih.gov In some cancer cells, such as T-cell acute lymphoblastic leukemia (T-ALL), resistance to FK866 is associated with an increased dependence on amino acid catabolism for NAD+ production. researchgate.net In these resistant cells, the use of JPH203, an inhibitor of the L-type amino acid transporter 1 (LAT1) which transports tryptophan, has shown efficacy. nih.govresearchgate.net The combination of JPH203 with FK866 demonstrated additive effects in parental T-ALL cells, and the resistant cells showed increased sensitivity to the LAT1 inhibitor. nih.gov

Table 2: Preclinical Findings for FK866 and Alternative NAD+ Pathway Inhibitor Combinations

Combination AgentTarget PathwayCancer ModelKey FindingsReference(s)
NAPRT inhibitors (e.g., 2-HNA) Preiss-Handler PathwayOvarian Cancer, Colon CancerSynergistically decreased intracellular NAD+ and cell viability; overcame FK866 resistance. mdpi.comnih.gov
LAT1 inhibitors (e.g., JPH203) Tryptophan CatabolismT-cell Acute Lymphoblastic Leukemia (T-ALL)Resistant cells were more sensitive to LAT1 inhibition; combination showed additive effects in parental cells. nih.govresearchgate.net

FK866-induced NAD+ depletion directly impacts mitochondrial function, as NAD+ is a crucial coenzyme for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS). nih.govnih.govuchile.cl Treatment with FK866 can lead to decreased mitochondrial metabolism and ATP depletion. nih.govnih.govnih.gov While this is a primary mechanism of its anti-cancer action, some cancer cells can adapt.

Combining FK866 with drugs that further disrupt mitochondrial metabolism presents a rational strategy. For instance, metformin (B114582), a drug that inhibits complex I of the electron transport chain, has been studied in combination with FK866. In pancreatic cancer cells, metformin treatment was found to reduce the NAD+/NADH ratio and induce a compensatory increase in NAMPT expression. mdpi.com The combination of metformin with a low dose of FK866 resulted in superior antitumor activity compared to either agent alone, both in vitro and in vivo. mdpi.com This combination appears to trigger a metabolic collapse by inhibiting both OXPHOS and the compensatory glycolytic flux. mdpi.com

Table 3: Preclinical Findings for FK866 and Mitochondrial Metabolism Modulator Combination

Combination AgentTargetCancer ModelKey FindingsReference(s)
Metformin Oxidative Phosphorylation (Complex I)Pancreatic CancerSuperior antitumor activity, induced oxidative stress and cell death. mdpi.com

Inhibitors of Alternative NAD+ Biosynthesis Pathways (e.g., LAT1 inhibitors, NAPRT inhibitors)

Synergistic Interactions with DNA Damaging Agents and DNA Repair Pathway Inhibitors

NAD+ is a mandatory substrate for Poly(ADP-ribose) polymerases (PARPs), enzymes that are critical for DNA repair. cns.org By depleting the NAD+ pool, FK866 can impair PARP activity, thereby sensitizing cancer cells to DNA damaging agents and direct PARP inhibitors.

The combination of NAMPT inhibitors and PARP inhibitors, such as Olaparib, has been shown to be synthetically lethal in various cancer models. cns.orgmdpi.com This synergy stems from the dual assault on NAD+ metabolism and DNA repair. nih.gov PARP inhibition prevents the repair of DNA single-strand breaks, which can lead to the formation of lethal double-strand breaks during replication. FK866-induced NAD+ depletion exacerbates this by limiting the function of any residual PARP activity.

In glioblastoma cell lines, the combined use of FK866 and Olaparib resulted in a greater cytotoxic effect than either drug alone. cns.org Similarly, in triple-negative breast cancer (TNBC) cells, this combination enhanced cell death and increased the accumulation of DNA damage. mdpi.comnih.gov The synergistic effect was shown to be a direct result of NAD+ depletion, as supplementation with nicotinic acid could rescue the cells. nih.gov

Table 4: Preclinical Findings for FK866 and PARP Inhibitor Combination

Combination AgentCancer ModelKey FindingsReference(s)
Olaparib GlioblastomaSynergistically induced cell death. cns.org
Triple-Negative Breast CancerEnhanced apoptosis and DNA damage; synergistic inhibition of colony formation. mdpi.comnih.gov
BRCA2-deficient cellsIncreased the therapeutic effect in HR-deficient cells. nih.gov

FK866 can potentiate the cytotoxicity of conventional chemotherapeutic agents that induce DNA damage. This enhancement is largely attributed to the impairment of NAD+-dependent DNA repair processes following chemotherapy-induced damage.

Etoposide (B1684455) and Cisplatin (B142131): In neuroblastoma cells, co-treatment with non-toxic concentrations of FK866 strikingly potentiated the cell-killing effects of both etoposide (a topoisomerase II inhibitor) and cisplatin (a DNA cross-linking agent). tocris.comnih.gov This combination enhanced DNA damage and unmasked an effect on mitochondrial NAD+ depletion. nih.gov Similar synergistic or additive effects with etoposide have been observed in pancreatic cancer and leukemia models. oncotarget.comoncotarget.com In cholangiocarcinoma cells, FK866 enhanced the anticancer effects of cisplatin, allowing for the use of lower, potentially less toxic, concentrations of the chemotherapeutic drug. nih.govnih.gov

Temozolomide (TMZ): In glioblastoma, a cancer type often treated with the alkylating agent temozolomide, resistance is a major challenge. Combining FK866 with TMZ has been shown to potentiate the effects of the chemotherapy in vitro and in vivo. researchgate.netoncotarget.com Further studies have shown that a triple combination of FK866, TMZ, and an inhibitor of base excision repair (BER) can significantly enhance cell death and overcome TMZ resistance in glioblastoma models. nih.govaacrjournals.org

Table 5: Preclinical Findings for FK866 and Conventional Chemotherapy Combinations

Combination AgentCancer ModelKey FindingsReference(s)
Etoposide Neuroblastoma, LeukemiaReciprocal potentiation of anti-tumor activities; enhanced DNA damage. tocris.comnih.govoncotarget.com
Pancreatic CancerAdditive effect in decreasing cell viability. oncotarget.com
Cisplatin NeuroblastomaStriking potentiation of cytotoxic effects. tocris.comnih.gov
CholangiocarcinomaEnhanced anticancer effects, allowing for reduced cisplatin concentrations. nih.govnih.gov
Temozolomide (TMZ) GlioblastomaPotentiated TMZ effects in vitro and in vivo; overcame TMZ resistance. researchgate.netoncotarget.comnih.govaacrjournals.org

Poly(ADP-ribose) Polymerase (PARP) Inhibitors (e.g., Olaparib)

Combinatorial Modulations of Cell Signaling Pathways

To counteract resistance and amplify the therapeutic effects of FK 866 hydrochloride, preclinical research has explored the simultaneous modulation of interconnected cell signaling pathways. These strategies aim to exploit metabolic vulnerabilities created by NAMPT inhibition, thereby achieving synergistic anticancer outcomes.

Metformin-Mediated Metabolic Sensitization

Metformin, a drug that inhibits complex I of the mitochondrial electron transport chain, has been investigated in combination with this compound to create a synthetically lethal metabolic crisis in cancer cells. nih.govresearchgate.net Research in pancreatic ductal adenocarcinoma (PDAC) cells reveals that while metformin alone reduces the cellular NAD+/NADH ratio, cancer cells can compensate by upregulating NAMPT expression to increase their total NAD+ pool. nih.govnih.govresearchgate.net

The combination of metformin with this compound effectively counters this compensatory mechanism. nih.gov By inhibiting NAMPT, FK 866 prevents the replenishment of NAD+ stores, leading to a significant depletion of both the NAD+/NADH ratio and the total cellular NAD pool. nih.gov This dual assault on cellular bioenergetics sensitizes cancer cells to metformin's growth-inhibitory effects. nih.govfrontiersin.org In vitro studies have demonstrated that a low dose of FK 866 can substantially decrease the concentration of metformin required to inhibit cancer cell growth across various cell lines, including pancreatic, breast, and colon cancer. nih.gov This combination triggers the expression of genes associated with oxidative stress and cell death, suggesting a multi-faceted mechanism of action. nih.gov

Cell LineCancer TypeMetformin IC50 (Vehicle)Metformin IC50 (+5 nM FK 866)Reference
KP4Pancreatic2.5 mM0.7 mM nih.gov
PANC-1Pancreatic1.9 mM0.68 mM nih.gov
4T1Breast9.1 mM2.7 mM nih.gov
MC38Colon2.36 mM0.67 mM nih.gov

CD73 Inhibition

Another strategy to enhance the efficacy of this compound involves the inhibition of the ectoenzyme CD73. nih.govresearchgate.net CD73 plays a critical role in an extracellular NAD+ salvage pathway by converting extracellular nicotinamide (B372718) mononucleotide (NMN) into nicotinamide riboside (NR), which can then be transported into cancer cells to replenish intracellular NAD+ levels. nih.govresearchgate.netresearchgate.net This process can serve as a rescue mechanism for tumor cells treated with NAMPT inhibitors, thereby conferring resistance. nih.govresearchgate.net

Preclinical studies in ovarian cancer models have shown that inhibiting CD73, either through pharmacological means with inhibitors like α,β-methylene adenosine (B11128) 5'-diphosphate (APCP) or via genetic silencing, blocks this NMN-mediated rescue pathway. nih.govresearchgate.net When combined with this compound, CD73 inhibition prevents the utilization of extracellular precursors for NAD+ synthesis, leading to a more profound and sustained depletion of intracellular NAD+ and ATP. nih.govresearchgate.net This combined approach results in enhanced tumor growth inhibition and necrotic cell death, providing a strong rationale for the dual targeting of NAMPT and CD73. nih.gov

Experimental ModelTreatmentKey FindingReference
OVCAR-3 Ovarian Cancer CellsFK 866 + NMN + APCP (CD73 inhibitor)APCP significantly alleviated the protective effects of exogenously added NMN on FK 866-treated malignant cells. nih.gov nih.gov
OVCAR-3 Ovarian Cancer Cells (CD73-siRNA)FK 866 + NMNWhen CD73 expression was down-regulated, the NMN-mediated rescue of FK 866-induced cell death was significantly reduced. nih.gov nih.gov
Ovarian Carcinoma Xenograft ModelFK 866 + APCPThe combined therapy significantly decreased intratumor NAD+, NMN, and ATP levels compared with single treatments. researchgate.net researchgate.net

Novel Compound Derivations and Prodrug Strategies to Optimize Biological Activity in Research Models

Beyond combinatorial approaches, research has focused on modifying the structure of NAD+ precursors or designing sophisticated prodrugs of this compound to improve its therapeutic index and targetability.

Fluorinated NAD+ Precursors and SARM1 Activation

A novel strategy to augment the cytotoxicity of this compound involves the use of fluorinated NAD+ precursors, such as ara-F nicotinamide riboside (F-NR). researchgate.netmdpi.com This approach has been investigated in glioblastoma, a cancer type known for its challenging therapeutic landscape. researchgate.netnih.gov F-NR acts through a dual mechanism: it competitively inhibits nicotinamide riboside kinases (NRKs), thus blocking an alternative NAD+ synthesis pathway, and it is metabolized within the cell to fluorinated nicotinamide mononucleotide (F-NMN). researchgate.netmdpi.comnih.gov

The resulting F-NMN, along with the reduced NAD+ levels from FK 866 treatment, potently activates Sterile Alpha and TIR Motif Containing 1 (SARM1), an NAD+-consuming enzyme. researchgate.netmdpi.com The activation of SARM1 creates a vicious cycle of NAD+ degradation, which dramatically accelerates the NAD+ depletion initiated by FK 866. mdpi.com This synergistic interaction leads to a profound energy crisis, evidenced by severe ATP depletion, and culminates in massive cancer cell death. researchgate.netmdpi.comnih.gov

Cell LineTreatmentObserved Effect on NAD+ LevelsObserved Effect on SARM1 Activation (cADPR Levels)Reference
U251 GlioblastomaFK 866Reduced by ~80%Decreased (likely due to substrate depletion) mdpi.com
U251 GlioblastomaFK 866 + F-NRLowest observed NAD+ levels, accelerating depletionIncreased (indicating F-NR activates SARM1) mdpi.com

Reactive Oxygen Species (ROS)-Responsive Prodrug Design for Targeted Release

To mitigate the dose-limiting toxicities associated with systemic NAMPT inhibition, researchers have developed prodrugs of this compound that are selectively activated by the tumor microenvironment. mdpi.comresearchgate.net One such approach utilizes a reactive oxygen species (ROS)-responsive design. mdpi.comnih.gov Many cancer cells exhibit higher basal levels of ROS compared to normal cells, a feature that can be exploited for targeted drug release. mdpi.combio-integration.org

In this strategy, the activity of FK 866 is masked by a chemical linker, such as a boronic acid-based moiety, that is cleaved in the presence of high ROS concentrations (e.g., hydrogen peroxide). mdpi.comresearchgate.net This design ensures that the active FK 866 is preferentially released within the tumor, thereby concentrating its cytotoxic effect where it is needed most. mdpi.com In vitro studies demonstrated that these ROS-responsive prodrugs exhibit higher potency in cancer cells with elevated ROS levels, while showing significantly reduced toxicity in normal peripheral blood mononuclear cells compared to the parent compound, FK 866. mdpi.com

CompoundDesign PrincipleActivation TriggerKey Finding in Preclinical ModelsReference
122-052ROS-responsive prodrug of FK 866High ROS levels (H₂O₂)Exhibited higher potency in cells with high ROS levels (e.g., Molt 4) compared to low-ROS cells (293T). researchgate.net mdpi.comresearchgate.net
122-066ROS-responsive prodrug of FK 866 with a fluorescent carrierHigh ROS levels (H₂O₂)Showed higher potency in high-ROS cells and significantly reduced toxicity on normal PBMCs compared to FK 866. mdpi.comresearchgate.net mdpi.comresearchgate.net

Methodological Approaches and Advanced Research Tools in Fk 866 Hydrochloride Studies

Metabolomics and Proteomics Profiling for Systems-Level Understanding

To comprehend the global cellular response to FK 866, researchers utilize metabolomics and proteomics, which provide a systems-level view of molecular changes. Global mass spectrometry-based metabolomic approaches are employed to analyze the widespread metabolic perturbations following treatment with FK 866. plos.org Techniques such as hydrophilic interaction liquid chromatography-mass spectrometry (HILIC)-LC-MS and gas chromatography-mass spectrometry (GC-MS) enable the detection of a wide range of polar metabolites. plos.org

Studies using these methods on cancer cell lines like A2780 (ovarian) and HCT-116 (colorectal) have revealed significant alterations in numerous metabolic pathways far beyond energy metabolism. plos.org Key findings include disruptions in amino acid metabolism, purine (B94841) and pyrimidine (B1678525) metabolism, glycolysis, the citric acid cycle (TCA), and the pentose (B10789219) phosphate (B84403) pathway. plos.org For instance, treatment with FK 866 was found to preferentially increase the activity of the non-oxidative branch of the pentose phosphate pathway. nih.gov In some cell lines, the compound led to increased levels of choline (B1196258) and phosphorylcholine (B1220837). plos.org Targeted metabolomics has also been used to confirm changes in the NAD+ salvage pathway, showing decreased levels of nicotinamide (B372718) mononucleotide (NMN) and NAD+. frontiersin.org

Proteomics profiling, often using techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), complements metabolomic data by identifying differentially expressed proteins. nih.govaacrjournals.org In studies involving Ewing sarcoma cells, proteomic analysis following combined treatment with FK 866 and PARP inhibitors revealed a significant increase in markers of apoptosis, including cleaved caspase 7, cleaved PARP, and cleaved caspase 3, after 24 hours. aacrjournals.org This systems-level approach provides a comprehensive landscape of the cellular pathways impacted by FK 866, guiding further mechanistic investigation.

Table 1: Key Metabolic Pathways Affected by FK 866 as Identified by Metabolomic Analysis To view the data, click on the headers to sort or use the search bar to filter.

Pathway Observed Effect Cell Lines Studied References
NAD+ Salvage Pathway Inhibition of NAMPT leads to depletion of NMN and NAD+. A2780, HCT-116, various T cells nih.gov, plos.org, frontiersin.org
Glycolysis Attenuation of glycolytic activity. A2780, HCT-116 nih.gov, plos.org
TCA Cycle Reduced levels of intermediates like citrate, malate, and fumarate. A2780, HCT-116 nih.gov, plos.org
Pentose Phosphate Pathway Increased activity, particularly in the non-oxidative branch. A2780, HCT-116 nih.gov, plos.org
Amino Acid Metabolism Significant alterations observed. A2780, HCT-116 plos.org
Purine/Pyrimidine Metabolism Significant alterations observed. A2780, HCT-116 plos.org
Lipid Metabolism Increased levels of choline and phosphorylcholine in some cells. HCT-116 plos.org

In Vitro Cellular Assays for Functional Characterization

A variety of in vitro assays are fundamental to characterizing the functional impact of FK 866 on cancer cells. Cell viability and proliferation are commonly measured using colorimetric or fluorescence-based assays. The MTT assay is used to assess the cytotoxicity of FK 866 in cell lines such as prostate cancer (PC-3, DU145) and gastric cancer (BGC823), showing dose- and time-dependent decreases in cell survival. researchgate.netmdpi.com Similarly, the WST-8 assay has been used to determine the half-maximal effective concentration (EC50) in human colon cancer cells (HCT116). oncotarget.com

Other methods include the crystal violet retention assay, which has been applied to pancreatic ductal adenocarcinoma (PDAC) cell lines like KP4 and PANC-1 to assess growth inhibition. mdpi.com To specifically measure cell proliferation, the EdU (5-ethynyl-2'-deoxyuridine) assay is employed, which revealed that FK 866 reduces the number of cells in the proliferative phase in anaplastic meningioma (IOMM) cells. nih.gov Colony formation assays are also used as a long-term measure of proliferation, demonstrating that FK 866 inhibits the ability of HCT116 and IOMM cells to form colonies. nih.govoncotarget.com

Table 2: Examples of Cell Proliferation and Viability Assays Used in FK 866 Studies To view the data, click on the headers to sort or use the search bar to filter.

Cell Line Cancer Type Assay Used Key Finding References
HCT116 Colon Cancer WST-8, Colony Formation Dose-dependent inhibition of proliferation; EC50 of 10.6 nM. oncotarget.com
IOMM Anaplastic Meningioma EdU, Colony Formation Significantly reduced number of proliferative cells and inhibited colony formation. nih.gov, frontiersin.org
KP4, PANC-1 Pancreatic Cancer Crystal Violet Demonstrated growth-inhibitory properties. mdpi.com
BGC823 Gastric Cancer MTT Time- and dose-dependent inhibition of cell viability. researchgate.net
LN229, U87 Glioblastoma Proliferation Assays FK866 limits the proliferation of GBM cells. mdpi.com
NB-4, OCI-AML3 Myeloid Leukemia Trypan Blue Exclusion Reduced cell proliferation. researchgate.net
PC-3, DU145 Prostate Cancer MTT Time-dependent decreases in cell survival. mdpi.com

To determine how FK 866 affects cell division, cell cycle analysis is performed, typically using flow cytometry. nih.gov In this method, cells are treated with FK 866, stained with a DNA-intercalating dye such as propidium (B1200493) iodide or 7-aminoactinomycin D (7-AAD), and analyzed to quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). mdpi.comresearchgate.net

A consistent finding across multiple studies is that FK 866 induces cell cycle arrest, particularly at the G2/M checkpoint. nih.govmdpi.com For example, in anaplastic meningioma (IOMM) cells, FK 866 treatment led to a significant increase in the percentage of cells in the G2/M phase and a corresponding decrease in the S phase population. nih.govfrontiersin.org Similar G2/M arrest has been observed in glioblastoma (LN229) and C6 glioma cells. mdpi.com In studies on myeloid leukemia cell lines (NB-4, OCI-AML3, MOLM-13), cell cycle arrest was detected using a BrdU incorporation assay in conjunction with 7-AAD staining. researchgate.netnih.gov

Researchers employ several methods to detect whether the reduction in cell viability caused by FK 866 is due to programmed cell death pathways like apoptosis or autophagy.

For apoptosis detection, flow cytometry analysis of cells stained with Annexin V and a viability dye (like 7-AAD or propidium iodide) is a standard technique. researchgate.netnih.gov This method was used to show that FK 866 induces apoptosis in myeloid leukemic cells. researchgate.netnih.gov Another common approach is to measure the activity of caspases, the key executioner enzymes of apoptosis. Caspase-3/7 activity assays have confirmed that FK 866 induces apoptosis in metastatic prostate cancer cells. mdpi.com Furthermore, Western blotting is used to detect molecular markers of apoptosis, such as the cleavage of PARP and caspase-3, and changes in the expression of Bcl-2 family proteins like Bax. aacrjournals.orgmedchemexpress.com

The induction of autophagy is often assessed by monitoring the conversion of the protein LC3-I to LC3-II via Western blotting, as LC3-II is associated with autophagosome formation. mdpi.com Studies have shown that inhibition of NAMPT with FK 866 can result in the activation of autophagy in C6 glioma cells. mdpi.com

To move beyond static measurements of metabolite levels, metabolic flux analysis is used to track the dynamic flow of atoms through metabolic pathways. This advanced technique typically involves culturing cells with stable isotope-labeled nutrients, such as [1,6-¹³C]glucose, and then using mass spectrometry to trace the incorporation of the heavy isotope into downstream metabolites. nih.gov

Such studies have provided deep insights into the metabolic rewiring induced by FK 866. A [¹³C]glucose labeling study in A2780 cells demonstrated that FK 866 treatment reduced the flow of carbon from glycolysis into the TCA cycle, as evidenced by a decrease in ¹³C-labeled citrate, malate, and fumarate. nih.gov This analysis also revealed that the reduced glycolytic flux could be compensated for by the influx of glutamine intermediates into the TCA cycle. nih.gov Another study used ¹³C-glucose tracing to show that NAD+ salvage, which is inhibited by FK 866, is required to support serine biosynthesis from glucose in certain breast cancer cell lines. nih.gov

Apoptosis and Autophagy Detection

Preclinical In Vivo Model Systems for Mechanistic Validation

To validate the mechanisms of FK 866 observed in vitro, researchers use preclinical in vivo models, most commonly tumor xenografts in mice. nih.govoncotarget.com In these models, human cancer cells are implanted into immunodeficient mice, and the resulting tumors are treated with the compound. These models are crucial for confirming that the metabolic effects seen in cell culture also occur within a complex tumor microenvironment in a living organism. nih.gov

For example, to confirm the findings from in vitro metabolomics, HCT116 tumor xenografts were treated with FK 866, and subsequent analysis of the tumor tissue validated the metabolic perturbations observed in cultured cells. nih.gov In vivo models have been established for a wide spectrum of tumor types, including colon, ovarian, pancreatic, and anaplastic meningioma, to study the effects of NAMPT inhibition. nih.govmdpi.comresearchgate.net These preclinical systems serve not to determine clinical efficacy, but as essential tools to corroborate the cellular and metabolic mechanisms of action of FK 866 in a more physiologically relevant context. nih.govmdpi.com

Murine Xenograft Models (Subcutaneous, Orthotopic)

Murine xenograft models are fundamental in vivo tools for evaluating the anti-tumor efficacy of FK866. These models involve implanting human cancer cells into immunodeficient mice, allowing for the study of tumor growth and response to treatment in a living system. Both subcutaneous and orthotopic models are utilized in FK866 research.

Subcutaneous Xenograft Models: This is the most common approach, where tumor cells are injected under the skin of the mice, typically on the flank. This method is valued for its simplicity and the ease of monitoring tumor growth by measuring tumor volume with calipers. Studies have used subcutaneous xenografts to test FK866's effect on various cancers. For instance, in pancreatic cancer research, KP4 and PANC-1 cells were engrafted subcutaneously in nude mice to test the efficacy of FK866, both alone and in combination with metformin (B114582). mdpi.comresearchgate.net Similarly, the impact of FK866 on anaplastic meningioma has been demonstrated using subcutaneous injection of IOMM cells, showing significant suppression of tumor volume. nih.gov This model was also employed to confirm the aggressive phenotypes of chondrosarcomas by injecting JJ012 cells. nih.gov

Orthotopic Xenograft Models: These models involve implanting cancer cells into the corresponding organ from which the cancer originated (e.g., pancreatic cancer cells into the mouse pancreas). Orthotopic models are considered more clinically relevant as they better replicate the tumor microenvironment, which can influence tumor growth, metastasis, and response to therapy. nih.gov In glioblastoma research, U87 cells were injected into the striatum of nude mice to create orthotopic xenografts for testing FK866's efficacy in combination with temozolomide. mdpi.com Chondrosarcoma studies have also utilized orthotopic models by implanting SW1353 cells into the tibia of athymic mice to investigate the role of specific proteins in tumor growth. nih.gov The use of orthotopic models in pancreatic cancer has been noted to recapitulate key aspects of the disease, such as muscle wasting. science.gov

Table 1: Examples of Murine Xenograft Models in FK866 Research

Cancer Type Cell Line(s) Model Type Key Findings Citations
Pancreatic Cancer KP4, PANC-1 Subcutaneous FK866 combined with metformin slowed tumor progression in KP4 xenografts. mdpi.comresearchgate.net
Pancreatic Cancer L3.6pl, PANC-1 Orthotopic FK866 enhanced the antitumor activity of gemcitabine. science.gov
Anaplastic Meningioma IOMM Subcutaneous FK866 significantly suppressed tumor growth. nih.gov
Chondrosarcoma SW1353 Orthotopic Demonstrated the role of SIRT1 in chondrosarcoma tumor growth. nih.gov
Chondrosarcoma JJ012 Subcutaneous Showed that SIRT1 knockdown inhibited tumor growth. nih.gov
Glioblastoma U87 Orthotopic Used to test the efficacy of FK866 in combination with temozolomide. mdpi.com
Gastric Cancer N/A Subcutaneous FK866 showed toxicity to tumor xenografts with EMT markers. hanyang.ac.kr

Evaluation of Molecular and Cellular Biomarkers in Xenografts

Following in vivo studies using xenograft models, tumors are often excised to evaluate molecular and cellular biomarkers. This analysis provides critical insights into how FK866 affects tumor biology at a molecular level.

Key biomarkers evaluated in FK866-treated xenografts include:

Proliferation Markers: Ki-67 is a common protein used to measure cell proliferation. In anaplastic meningioma xenografts, treatment with FK866 resulted in a significant decrease in Ki-67 expression, indicating reduced tumor cell proliferation. nih.gov

Immune Checkpoint Proteins: The expression of immune checkpoint proteins like PD-L1 and B7-H3 was significantly reduced in anaplastic meningioma xenografts after FK866 treatment, suggesting a potential immunomodulatory role for the compound. nih.gov

Metabolic Markers: A primary effect of FK866 is the depletion of cellular NAD+. The levels of NAD(H) are quantified in tumor xenografts to confirm the compound's on-target effect. For example, studies in gastric cancer xenografts measured total NAD signals to link FK866's efficacy to NAD depletion. hanyang.ac.kr

Gene and Protein Expression: The expression of specific genes and proteins is analyzed to understand the mechanisms of action. In pancreatic cancer xenografts, transcriptome analysis of tumors from mice treated with FK866 and metformin revealed the reactivation of genes in the p53 pathway and those related to oxidative stress. mdpi.comresearchgate.net In gastric cancer models, the expression of NAPRT was evaluated as a biomarker for sensitivity to FK866. hanyang.ac.kr

Table 2: Key Biomarkers Evaluated in FK866-Treated Xenografts

Biomarker Cancer Type Change upon FK866 Treatment Significance Citations
Ki-67 Anaplastic Meningioma Decreased Inhibition of tumor cell proliferation nih.gov
PD-L1 Anaplastic Meningioma Decreased Potential for immune checkpoint inhibition nih.gov
B7-H3 Anaplastic Meningioma Decreased Potential for immune checkpoint inhibition nih.gov
NAD(H) Gastric Cancer Decreased Confirmation of on-target NAMPT inhibition hanyang.ac.kr
p53 Pathway Genes Pancreatic Cancer Reactivated (with metformin) Insight into mechanism of cell death mdpi.comresearchgate.net
NAPRT Gastric Cancer Low expression correlates with sensitivity Predictive biomarker for FK866 efficacy hanyang.ac.kr

Structural Biology Techniques for Target-Compound Interaction Analysis (e.g., Co-crystallization)

Structural biology techniques, particularly X-ray co-crystallography, have been indispensable for understanding how FK866 interacts with its molecular target, nicotinamide phosphoribosyltransferase (NAMPT). These techniques provide atomic-level detail of the binding interface.

Published crystal structures of human NAMPT in complex with FK866 reveal that the inhibitor binds within a tunnel at the interface of the NAMPT dimer. nih.govnih.gov This binding site is adjacent to the enzyme's active site. oaepublish.com The high affinity of FK866 is attributed to specific interactions, including π-stacking between its pyridine (B92270) moiety and amino acid residues like Phe193 and Tyr18. nih.gov The structure shows that FK866 occupies both a rear channel and the nucleobase pocket, effectively blocking the binding of the natural substrate, nicotinamide (NAM). acs.org

Comparative structural analyses have been performed to understand why FK866 is a more potent inhibitor than other compounds. For example, a comparison with a novel inhibitor, MS0, showed that while both shared key π-stacking interactions, FK866 formed additional hydrogen bonds and hydrophobic interactions that MS0 lacked, contributing to FK866's superior activity. nih.gov These structural studies are crucial for the rational design and optimization of new NAMPT inhibitors and modulators. nih.govacs.org

Genetic Manipulation and Gene Expression Profiling (e.g., qPCR, Microarray)

Genetic manipulation and gene expression profiling are powerful tools used to dissect the cellular responses to FK866 and to identify mechanisms of sensitivity and resistance.

Gene Expression Profiling: This involves measuring the activity of thousands of genes at once to create a global picture of cellular changes. thermofisher.com Techniques like transcriptome sequencing and microarrays are used. thermofisher.comresearchgate.net In pancreatic cancer cells, transcriptome analysis following treatment with FK866 and metformin identified the activation of the p53 pathway and unfolded protein response as key events leading to cell death. mdpi.comresearchgate.net Gene expression profiling can also identify predictive biomarkers; for instance, NAMPT mRNA expression levels have been shown to predict the sensitivity of pancreatic cancer cells to FK866. nih.gov

Quantitative PCR (qPCR): Also known as real-time PCR, qPCR is a highly sensitive and specific technique used to measure the expression levels of specific genes. thermofisher.com It is often used to validate findings from broader microarray or transcriptome studies. thermofisher.comthermofisher.com In glioblastoma research, qPCR was used to analyze how FK866 treatment dysregulated the cell cycle and altered the expression of genes involved in NAD metabolism. mdpi.com qPCR arrays, which allow for the parallel analysis of a focused panel of genes, are also utilized for pathway-focused expression profiling. gene-quantification.debiocat.com

Genetic Manipulation: Techniques such as small interfering RNA (siRNA) are used to knock down the expression of specific genes to determine their role in the response to FK866. For example, in gastric cancer cell lines that were initially resistant to FK866 due to normal NAPRT expression, depleting NAPRT using siRNA was sufficient to make the cells hypersensitive to the drug. hanyang.ac.kr

High-Throughput Screening for Novel Modulators

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. In the context of FK866, HTS has been employed for several purposes:

Discovering Novel Inhibitors: HTS of large chemical libraries has been used to identify new inhibitors of NAMPT. oaepublish.comresearchgate.net For example, a screen of over 500,000 compounds identified new competitive and uncompetitive inhibitors of NAPRT, which could potentially be used to sensitize NAPRT-proficient cancer cells to FK866. oaepublish.com

Identifying Synergistic Compounds: Drug screens are performed to find compounds that enhance the activity of FK866. A screen in primary leukemia cells identified that P-glycoprotein (P-GP/ABCB1) inhibitors like cyclosporin (B1163) A could potentiate the effects of FK866, suggesting a role for drug efflux pumps in resistance. oaepublish.com

Finding NAMPT Activators (Modulators): In a different approach, HTS has been used to find positive allosteric modulators (N-PAMs) of NAMPT. acs.orgnih.gov These compounds bind to a different site on the enzyme than FK866 and increase its activity. Such screens are aimed at finding molecules that could replenish NAD+ levels in diseases of aging, representing a pharmacological approach opposite to that of FK866. acs.orgnih.gov

Screening for Anti-Cancer Efficacy: HTS can be used to test a library of known anti-cancer compounds against various cancer cell lines to identify effective agents. In one such screen of 353 compounds against 13 liposarcoma cell lines, FK866 (also known as APO866) was identified as one of the most potent and promising drug candidates. plos.org

These screening approaches are crucial for discovering new therapeutic strategies, understanding resistance mechanisms, and identifying novel chemical matter that modulates the NAD+ salvage pathway.

Q & A

Basic: What experimental protocols are recommended for determining FK 866 hydrochloride’s IC50 in hematologic cancer cell lines?

Answer:
Use the MTT assay to measure cell viability after 48–72 hours of FK 866 exposure. Prepare serial dilutions (e.g., 0.1–100 nM) to cover its reported IC50 range (0.09–27.2 nM) . Include positive controls (e.g., untreated cells) and normalize ATP levels, as FK 866 reduces ATP via NAD synthesis inhibition . Validate results with secondary assays like trypan blue exclusion or Annexin V/PI staining to confirm apoptosis/autophagy .

Advanced: How can researchers resolve discrepancies in reported IC50 values (e.g., nM vs. nM) across studies?

Answer:
Variations arise from differences in:

  • Cell type sensitivity : AML cells show higher sensitivity (IC50 ~0.09 nM) compared to other hematologic malignancies .
  • Assay conditions : Longer incubation times (≥72 hours) may yield lower IC50 due to cumulative NAD depletion .
  • NAMPT expression levels : Cells with higher baseline NAMPT activity require higher FK 866 concentrations .
    Standardize protocols by including reference cell lines (e.g., ML-2 for AML) and measuring intracellular NAD+ levels post-treatment .

Basic: What storage and handling practices ensure this compound stability in lab settings?

Answer:

  • Powder : Store at -20°C in desiccated conditions; stable for 3 years .
  • Stock solutions : Prepare in DMSO (≥18.95 mg/mL), aliquot, and store at -80°C for ≤1 year. Avoid freeze-thaw cycles .
  • In vitro use : Dilute in culture media to final DMSO concentration ≤0.1% to prevent cytotoxicity .

Advanced: What methodologies confirm FK 866’s caspase-independent apoptosis and autophagy induction mechanisms?

Answer:

  • Caspase inhibition : Co-treat with Z-VAD-FMK (pan-caspase inhibitor); persistent cell death confirms caspase-independent pathways .
  • Autophagy markers : Monitor LC3-II accumulation via western blot and autophagosome formation via GFP-LC3 transfection .
  • Protein synthesis dependency : Use cycloheximide to block new protein synthesis; reduced autophagy confirms reliance on de novo protein synthesis .

Basic: How to design experiments assessing FK 866’s selectivity between malignant and normal hematopoietic cells?

Answer:
Compare viability of AML cell lines (e.g., ML-2) vs. normal human hematopoietic progenitor cells (HPCs) using MTT assays. FK 866 selectively kills AML cells (IC50 ~0.09 nM) while sparing HPCs (resistant up to 100 nM) . Validate with colony-forming assays to assess long-term HPC survival post-treatment .

Advanced: What strategies optimize FK 866 efficacy in vivo for subcutaneous xenograft models?

Answer:

  • Dosing : Administer 10 mg/kg intraperitoneally daily; this regimen reduces AML-M4 tumor burden by >80% in mice .
  • Combination therapy : Co-administer with etoposide or cisplatin to enhance cytotoxicity via synergistic NAD depletion .
  • Biomarker monitoring : Measure tumor NAD+ levels and ERK phosphorylation (reduced phosphorylation correlates with efficacy) .

Advanced: How to address FK 866 resistance in P-glycoprotein (P-gp)-overexpressing cancer models?

Answer:

  • P-gp inhibition : Co-treat with verapamil or elacridar to block drug efflux and restore intracellular FK 866 concentrations .
  • Gene silencing : Use siRNA against P-gp to confirm resistance mechanisms in vitro .

Advanced: Can FK 866 be repurposed for neuroinflammatory studies, and what experimental adjustments are needed?

Answer:
Yes, FK 866 inhibits astrocytic glycolysis in neuroinflammation models. Key steps:

  • Dosing : 5 mg/kg daily in mice reduces NAMPT expression and microglial activation .
  • Metabolic readouts : Measure lactate/pyruvate ratios and NAD+ levels in astrocytes post-treatment .
  • Mitochondrial dynamics : Assess mitochondrial fragmentation via mito-tracker staining and Fis1/Mff mRNA expression .

Basic: What controls are essential when testing FK 866’s effects on ATP levels?

Answer:

  • Negative controls : Untreated cells and solvent-only (DMSO) groups.
  • Positive controls : Cells treated with oligomycin (ATP synthase inhibitor).
  • Normalization : Adjust ATP measurements to cell count or protein content .

Advanced: How to differentiate FK 866-induced apoptosis from autophagic cell death in time-course experiments?

Answer:

  • Early-stage markers : Analyze mitochondrial membrane depolarization (JC-1 staining) within 12–24 hours .
  • Late-stage markers : Quantify LC3-II/LC3-I ratio (autophagy) and PARP cleavage (apoptosis) at 48–72 hours .
  • Pharmacological inhibitors : Use 3-MA (autophagy inhibitor) or Z-VAD-FMK to dissect dominant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FK 866 hydrochloride
Reactant of Route 2
Reactant of Route 2
FK 866 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.